An In-depth Technical Guide to N-Arachidonoyl Glycine (NAGly) Biosynthesis Pathways
An In-depth Technical Guide to N-Arachidonoyl Glycine (NAGly) Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonoyl glycine (NAGly), a member of the N-acyl amino acid family, is an endogenous signaling lipid implicated in a variety of physiological processes, including pain perception, inflammation, and energy homeostasis. Unlike the well-known endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), NAGly exhibits low affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological effects are mediated through other targets, including the orphan G protein-coupled receptor GPR18. A thorough understanding of the biosynthetic pathways governing the endogenous levels of NAGly is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this signaling system. This technical guide provides a comprehensive overview of the core biosynthesis pathways of NAGly, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Biosynthesis Pathways of N-Arachidonoyl Glycine
The biosynthesis of NAGly is understood to occur via two primary routes: the direct conjugation of arachidonic acid (AA) with glycine and the oxidative metabolism of anandamide (AEA). Several enzymes have been identified to play a role in these pathways, exhibiting tissue- and cell-specific activities.
Direct Conjugation of Arachidonic Acid and Glycine
This pathway involves the direct enzymatic ligation of arachidonic acid to a glycine molecule. Several enzymes have been implicated in this process.
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Fatty Acid Amide Hydrolase (FAAH) (Reverse Activity): While primarily known for its role in the degradation of AEA and other fatty acid amides, FAAH can also catalyze the reverse reaction, conjugating arachidonic acid with glycine to form NAGly. This pathway is particularly relevant in contexts where FAAH is inhibited, leading to an accumulation of its substrates.
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Cytochrome c: In the presence of hydrogen peroxide, the mitochondrial protein cytochrome c can catalyze the formation of NAGly from arachidonoyl-CoA and glycine.[1] This suggests a potential link between mitochondrial activity and NAGly synthesis.
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Glycine N-Acyltransferase-Like Enzymes (GLYATL): Specifically, GLYATL2 has been shown to efficiently synthesize N-acyl glycines, including NAGly, from their corresponding acyl-CoAs and glycine.[2] This enzyme is localized to the endoplasmic reticulum.
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Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme exhibits bidirectional activity, capable of both synthesizing N-acyl amino acids from fatty acids and amino acids, and hydrolyzing them.[3][4]
Oxidative Metabolism of Anandamide (AEA)
This pathway involves the conversion of the endocannabinoid anandamide into NAGly through a two-step oxidative process.
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Alcohol Dehydrogenase (ADH): The first step is the oxidation of the ethanolamine moiety of AEA to an intermediate aldehyde, N-arachidonoyl glycinal. Several ADH isoforms may be involved in this reaction.[3]
-
Aldehyde Dehydrogenase (ALDH): The intermediate, N-arachidonoyl glycinal, is then further oxidized to the carboxylic acid, NAGly, by an aldehyde dehydrogenase.
The following diagram illustrates the key enzymatic steps in both major biosynthetic pathways of NAGly.
Quantitative Data
The following tables summarize key quantitative data related to NAGly biosynthesis, including enzyme kinetics and endogenous tissue levels.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km | Vmax | kcat | Source |
| hGLYATL2 | (9Z)-octadecenoyl-CoA | 4.4 µM | 933 nmol/min/mg | - | [5] |
| Yeast ADH | Ethanol | 21.5 mM | 0.426 µmol/min/mg | - | [6] |
| Human ADH7 | Anandamide | High affinity, slow substrate | 0.35 µM/min/µM protein (initial velocity) | 0.35 min⁻¹ | [3] |
| FAAH | N-Arachidonoyl Glycine | - | ~50% hydrolysis in 30 min | - | [7] |
| PM20D1 (hydrolysis) | N-oleoyl phenylalanine | - | 67 ± 3% conversion (WT liver) | - | [4] |
| PM20D1 (synthesis) | Oleate + Phenylalanine | - | 4.4 ± 0.5% conversion (WT liver) | - | [5] |
Table 2: Endogenous N-Arachidonoyl Glycine Levels
| Tissue/Cell Line | Species | Concentration | Source |
| Brain | Rat | 11 ± 7 pmol/g (anandamide) | [8] |
| Brain | Rat | 22 ± 16 pmol/g (N-arachidonoyl PE) | [8] |
| Testes | Rat | ~30 pmol/g (dry weight) | [9] |
| Spleen | Rat | ~5 pmol/g (dry weight) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NAGly biosynthesis.
Protocol 1: In Vitro N-Acyl Amino Acid Synthesis/Hydrolysis Assay for PM20D1
This protocol is adapted from Long et al., 2016 and 2018.[3][4][10]
Objective: To measure the bidirectional enzymatic activity of recombinant PM20D1.
Materials:
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Recombinant PM20D1 (0.5 µg)
-
N-acyl amino acid substrate (e.g., N-oleoyl phenylalanine) (100 µM)
-
Amino acid (e.g., phenylalanine) (1 mM)
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Fatty acid (e.g., oleic acid) (1 mM)
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Phosphate-buffered saline (PBS)
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Chloroform:Methanol (2:1, v/v)
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LC-MS system
Procedure:
A. Hydrolysis Reaction:
-
In a microcentrifuge tube, combine 0.5 µg of recombinant PM20D1 with 100 µM N-acyl amino acid substrate in PBS to a final volume of 100 µL.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
Terminate the reaction by adding 400 µL of ice-cold 2:1 chloroform:methanol.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipid products.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
Analyze the formation of the free fatty acid product by LC-MS.
B. Synthesis Reaction:
-
In a microcentrifuge tube, combine 0.5 µg of recombinant PM20D1 with 1 mM amino acid and 1 mM fatty acid in PBS to a final volume of 100 µL.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
Terminate the reaction and extract the lipids as described in steps 3-7 of the hydrolysis protocol.
-
Analyze the formation of the N-acyl amino acid product by LC-MS.
The following diagram outlines the workflow for the PM20D1 enzyme assay.
Protocol 2: Cell Culture and Stable Isotope Labeling for Tracing NAGly Biosynthesis
This protocol is based on the methods described in Bradshaw et al., 2009, and general stable isotope labeling techniques.[7]
Objective: To trace the biosynthetic origin of NAGly in cultured cells using deuterium-labeled precursors.
Materials:
-
Cell line of interest (e.g., RAW 264.7 or C6 glioma cells)
-
Appropriate cell culture medium and supplements
-
Deuterium-labeled anandamide (D4-AEA or D8-AEA)
-
Deuterium-labeled arachidonic acid (D8-AA)
-
FAAH inhibitor (e.g., URB597) (optional)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Culture cells to ~80% confluency in standard growth medium.
-
Replace the medium with fresh medium containing the deuterium-labeled precursor (e.g., 10 µM D4-AEA). For inhibitor studies, pre-incubate cells with the inhibitor (e.g., 1 µM URB597) for 30 minutes before adding the labeled precursor.
-
Incubate the cells for the desired time period (e.g., 1-4 hours).
-
After incubation, wash the cells with ice-cold PBS.
-
Harvest the cells and perform lipid extraction using a suitable method (e.g., Bligh-Dyer extraction).
-
Dry the lipid extract under nitrogen.
-
Reconstitute the sample for LC-MS/MS analysis.
-
Analyze the samples for the presence and quantity of deuterium-labeled and unlabeled NAGly and other relevant metabolites using a validated LC-MS/MS method with multiple reaction monitoring (MRM).
The logical flow of a stable isotope labeling experiment is depicted below.
Protocol 3: LC-MS/MS Quantification of N-Arachidonoyl Glycine
This is a general protocol for the quantification of NAGly in biological samples, adaptable from various published methods.[11][12][13]
Objective: To accurately quantify the concentration of NAGly in a biological matrix.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate, plasma)
-
Deuterium-labeled NAGly internal standard (e.g., D8-NAGly)
-
Solvents for solid-phase extraction (SPE) or liquid-liquid extraction (LLE) (e.g., methanol, acetonitrile, ethyl acetate, hexane)
-
SPE cartridges or LLE apparatus
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation and Extraction:
-
To a known amount of sample, add a known amount of the deuterium-labeled internal standard.
-
Perform lipid extraction using either SPE or LLE to isolate the lipid fraction and remove interfering substances.
-
For SPE: Condition the cartridge, load the sample, wash with a polar solvent, and elute the lipids with a non-polar solvent.
-
For LLE: Add an immiscible organic solvent, vortex, centrifuge, and collect the organic layer.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC mobile phase (e.g., methanol:water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient elution (e.g., water/acetonitrile with formic acid).
-
Detect and quantify NAGly and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of a NAGly standard.
-
Calculate the concentration of NAGly in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Conclusion
The biosynthesis of N-Arachidonoyl glycine is a complex process involving multiple enzymatic pathways that are still being fully elucidated. The direct conjugation of arachidonic acid and glycine, alongside the oxidative metabolism of anandamide, represent the two core routes for NAGly production. The enzymes FAAH, cytochrome c, GLYATLs, PM20D1, ADH, and ALDH all contribute to the intricate regulation of endogenous NAGly levels. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important signaling lipid and its role in health and disease. Future research will likely uncover additional layers of complexity in the regulation of NAGly biosynthesis and its interaction with other lipid signaling networks.
References
- 1. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol dehydrogenase-catalyzed in vitro oxidation of anandamide to N-arachidonoyl glycine, a lipid mediator: Synthesis of N-acyl glycinals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. peerj.com [peerj.com]
- 10. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycine-n-acyltransferase like 2 - Wikipedia [en.wikipedia.org]
